1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole
Description
1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS: 4344-61-0) is a benzimidazole derivative characterized by a methyl group at the N1 position and a methylsulfanyl (methylthio) group at the C2 position of the fused benzene-imidazole ring system . Benzimidazoles are heterocyclic compounds structurally analogous to nucleotides, such as the adenine base in DNA, and are renowned for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
1-methyl-2-methylsulfanylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHRQAMBKXWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylsulfanyl)aniline, which is then cyclized with formic acid to yield the desired benzodiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized benzodiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential for development into new antimicrobial agents. For instance, compounds derived from this structure have been tested against resistant strains of bacteria with promising results, indicating a need for further exploration in clinical settings .
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against different cancer cell lines. A notable study demonstrated that certain derivatives showed potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HCT116 | 4.8 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been documented in several studies. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition was comparable to standard anti-inflammatory drugs such as diclofenac .
| Compound | COX-2 Inhibition (%) | Standard Comparison |
|---|---|---|
| Tested Compound | 78% | Diclofenac (65%) |
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound derivatives, particularly against influenza viruses. Studies suggest that these compounds can inhibit viral replication with minimal cytotoxicity to host cells. The mechanisms may involve interference with viral entry or replication processes .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of a synthesized derivative of this compound on human breast cancer cells. The results indicated that the compound induced significant apoptosis through the mitochondrial pathway, leading to a decrease in cell viability by over 70% at higher concentrations.
Case Study 2: Antiviral Activity Against Influenza
In another study focusing on antiviral properties, researchers evaluated the effectiveness of this compound against H1N1 influenza virus in vitro. The results demonstrated a dose-dependent reduction in viral load with an IC50 value indicative of strong antiviral activity while maintaining low toxicity levels towards MDCK cells.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydroxyl-Substituted Derivatives
- Compound 1b (2-(1H-1,3-benzodiazol-2-yl)phenol): Synthesized via condensation of o-phenylenediamine (OPA) with salicylaldehyde under microwave irradiation . The phenol group at C2 confers antioxidant activity (DPPH IC₅₀ = 12.5 µM) and antimicrobial efficacy against Staphylococcus aureus (MIC = 0.3125 mg/mL) .
- Compound 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) : Features a triol substituent, synthesized using gallic acid under microwave conditions. Exhibits superior antimicrobial activity (MIC = 0.156 mg/mL against S. aureus) due to enhanced hydrogen-bonding capacity .
However, hydroxylated derivatives show stronger antioxidant activity due to radical scavenging capabilities .
Nitro-Substituted Derivatives
- 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole: Introduces a nitro group at C6, synthesized via nitration reactions. This derivative is reported to exhibit anticancer and antiviral activities .
Comparison : The nitro group diversifies biological activity but may reduce metabolic stability compared to the methylthio group, which is less reactive and more lipophilic.
Dimeric Structures
Antimicrobial Activity
- Target Compound: Limited direct data, but methylthio groups in related compounds (e.g., 1b) show moderate activity against Candida albicans (MIC < 0.3125 mg/mL) .
- Compound 5b : Superior activity against S. aureus (MIC = 0.156 mg/mL) attributed to the triol group’s hydrogen-bonding capacity .
- 4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole : Exhibits strong binding affinity (-6.42 kcal/mol) in molecular docking, highlighting the impact of electronegative substituents .
SAR Insight : Electron-donating groups (e.g., methylthio) enhance lipophilicity and membrane penetration, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve target binding but may reduce bioavailability.
Antioxidant Activity
- Compound 1b: High DPPH scavenging activity (IC₅₀ = 12.5 µM) due to the phenolic hydroxyl group .
Molecular Docking and Binding Interactions
- Compound 1b and 5b : Docked with S. aureus thymidylate kinase (TMK), showing binding scores of -8.2 and -9.1 kcal/mol, respectively. The triol group in 5b forms multiple hydrogen bonds with active-site residues .
Biological Activity
1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C8H10N2S
- Molecular Weight: 170.24 g/mol
This compound features a benzodiazole ring system which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The methylsulfanyl group may enhance the lipophilicity of the molecule, facilitating its penetration into biological membranes and enhancing its interaction with cellular targets.
The compound may exert its effects through:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It may act on various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that derivatives of the benzodiazole structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12.5 μg/mL |
| Benzimidazole Derivative | E. coli | 25 μg/mL |
Anticancer Activity
Several studies have highlighted the anticancer potential of benzodiazole derivatives. For example:
- Cell Line Studies: The compound was tested against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). Results indicated dose-dependent cytotoxicity with IC50 values ranging from 0.79 to 28.2 μM .
| Cell Line | IC50 Value (μM) | Type of Activity |
|---|---|---|
| HepG2 | 0.79 | Cytotoxic |
| MCF-7 | 28.2 | Cytotoxic |
| HCT116 | 5.0 | Cytotoxic |
Study on Anticonvulsant Activity
A study conducted on a series of benzodiazole derivatives demonstrated that certain modifications could enhance anticonvulsant properties. The presence of the methylsulfanyl group was found to be crucial for activity in picrotoxin-induced convulsion models .
Anti-inflammatory Effects
Research has shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Microwave-assisted synthesis under acidic or basic conditions is a robust approach for benzimidazole derivatives. For example, microwave irradiation in ethanol with 0.05% HCl accelerates cyclization reactions, reducing side products . Solvent-free mechanochemical grinding with aldehydes (e.g., hydrazide derivatives) can also enhance regioselectivity and purity by minimizing solvent interference . Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) ensures intermediate stability .
Q. How can researchers purify and characterize this compound derivatives effectively?
- Methodological Answer : Recrystallization from ethanol or ice-water mixtures is standard for isolating crystalline products . Characterization via -NMR and FT-IR confirms functional groups (e.g., methylsulfanyl and benzodiazole motifs). Mass spectrometry (ESI-MS) provides molecular ion validation, while elemental analysis ensures stoichiometric accuracy .
Q. What crystallographic techniques are recommended for resolving the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal for determining bond lengths, angles, and intermolecular interactions. For example, studies on analogous benzimidazoles report mean bond lengths of 1.49 Å and -factors < 0.05 using SHELX workflows . Mercury software aids in visualizing hydrogen-bonding networks and packing motifs .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like or interactions. For benzimidazoles, directional hydrogen bonds often form chains () or rings (), stabilizing crystal lattices . Computational tools (e.g., CrystalExplorer) quantify interaction energies, revealing dominant van der Waals contributions .
Q. What computational strategies are suitable for predicting the pharmacological activity of derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (e.g., HOMO-LUMO gaps) to assess reactivity. Docking studies (AutoDock Vina) against biological targets (e.g., fungal CYP51) can predict binding affinities. For example, benzimidazole derivatives show strong interactions with ATP-binding pockets () .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory) of structurally similar benzimidazoles?
- Methodological Answer : Systematic SAR studies comparing substituent effects (e.g., methylsulfanyl vs. phenyl groups) clarify bioactivity trends. In vitro assays under standardized conditions (e.g., MIC for antifungals, COX-2 inhibition for anti-inflammatory activity) isolate mechanism-specific effects . Meta-analyses of crystallographic data may reveal conformational flexibility influencing target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
